molecular formula C7H7ClO3 B14761146 2-Chloroethyl furan-2-carboxylate CAS No. 936-75-4

2-Chloroethyl furan-2-carboxylate

Cat. No.: B14761146
CAS No.: 936-75-4
M. Wt: 174.58 g/mol
InChI Key: QCPJUVPLNDDDDE-UHFFFAOYSA-N
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Description

2-Chloroethyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications . The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a chloroethyl ester group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity . Additionally, the optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted furan derivatives with various functional groups.

    Oxidation: Furan-2,5-dicarboxylic acid and other oxidized furan derivatives.

    Reduction: Furan-2-carboxylic alcohol and related reduced products.

Mechanism of Action

The mechanism of action of 2-Chloroethyl furan-2-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chloroethyl group can be replaced by various nucleophiles, leading to the formation of biologically active compounds. The furan ring’s aromatic nature also contributes to its reactivity and interaction with biological targets . The compound’s molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

936-75-4

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

2-chloroethyl furan-2-carboxylate

InChI

InChI=1S/C7H7ClO3/c8-3-5-11-7(9)6-2-1-4-10-6/h1-2,4H,3,5H2

InChI Key

QCPJUVPLNDDDDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OCCCl

Origin of Product

United States

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